5-(2-Carboxyethylthio)thiophene
Overview
Description
5-(2-Carboxyethylthio)thiophene is a sulfur-containing organic compound characterized by a thiophene ring substituted with a 2-carboxyethylthio group
Synthetic Routes and Reaction Conditions:
One-Step Synthesis: One common method involves the reaction of thiophene with 2-carboxyethylthiol under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethylthio group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and iron-EDTA complex.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of thiophene.
Reduction Products: Reduced forms of the compound.
Substitution Products: Thiophene derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-(2-Carboxyethylthio)thiophene is used in the synthesis of more complex organic molecules and as a building block in organic chemistry research. Biology: Medicine: It may be explored for its therapeutic properties, including potential use in drug design and development. Industry: The compound can be used in the production of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism by which 5-(2-Carboxyethylthio)thiophene exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
2-Carboxyethylthiophene: Similar structure but lacks the additional sulfur atom.
3-(2-Carboxyethylthio)thiophene: Structural isomer with the carboxyethylthio group at a different position on the thiophene ring.
This comprehensive overview provides a detailed understanding of 5-(2-Carboxyethylthio)thiophene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-thiophen-2-ylsulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S2/c8-6(9)3-5-11-7-2-1-4-10-7/h1-2,4H,3,5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPGVXFCVFABEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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